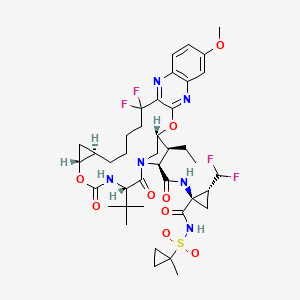

Voxilaprevir

説明

ボキシラプレビルは、慢性C型肝炎ウイルス(HCV)感染症の治療に使用される直接作用型抗ウイルス剤です。これは、ウイルス複製に必要なプロテアーゼ酵素を阻害する非構造タンパク質3/4Aプロテアーゼ阻害剤です。 ボキシラプレビルは、一般的にソフォスブビルとベルパタビルとの組み合わせで、Voseviというブランド名で用いられています .

作用機序

ボキシラプレビルは、C型肝炎ウイルスのNS3/4Aセリンプロテアーゼに可逆的に結合することによって、その抗ウイルス効果を発揮します。この結合はプロテアーゼ酵素を阻害し、ウイルス複製に必要なウイルスポリタンパク質の機能的タンパク質への切断を防ぎます。 このプロセスを阻害することによって、ボキシラプレビルはウイルス量を効果的に減らし、感染の進行を停止させます .

類似の化合物との比較

類似の化合物

グラゾプレビル: HCVの治療に使用される別のNS3/4Aプロテアーゼ阻害剤。

シメプレビル: 化学構造が異なるが、作用機序が類似した化合物。

パリタプレビル: NS3/4Aプロテアーゼも標的とするが、薬物動態が異なる。

ボキシラプレビルの独自性

ボキシラプレビルは、複数のHCV遺伝型に対する強力な抗ウイルス活性と、耐性関連置換を克服する能力によって際立っています。 Voseviにおけるソフォスブビルとベルパタビルとの組み合わせは、以前の治療に失敗した患者に包括的な治療選択肢を提供します .

生化学分析

Biochemical Properties

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It interacts with the conserved NS3 protease catalytic triad, improving potency and activity against some common resistance variants .

Cellular Effects

This compound targets the viral NS3/4A protein and causes a decrease in serum HCV RNA levels . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex . It has potent nanomolar cellular activity across all HCV genotypes tested .

Molecular Mechanism

This compound prevents viral replication and function by inhibiting the viral protease NS3/4A . It retains significant antiviral activity against some common GT1 NS3/4A resistance-associated substitutions (RAS) .

Temporal Effects in Laboratory Settings

The median steady-state half-lives of this compound ranged from 28 to 41 hours, supporting once-daily dosing . The combination of this compound with sofosbuvir (NS5B inhibitor) and velpatasvir (NS5A inhibitor) has proven highly effective across genotypes in Phase 3 clinical trials .

Metabolic Pathways

This compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8 and CYP1A2 .

Transport and Distribution

When provided as the fixed dose combination product Vosevi with Sofosbuvir and Velpatasvir, this compound reaches a maximum concentration (Cmax) of 192 ng/mL at a maximum time (Tmax) of 4 hours post-dose . This compound is more than 99% bound to human plasma proteins .

準備方法

合成経路と反応条件

ボキシラプレビルの合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます最終生成物は、精製と結晶化によって得られます .

工業生産方法

ボキシラプレビルの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、高収率反応、効率的な精製技術、および厳しい品質管理対策の使用が含まれ、最終製品の一貫性と純度を保証します .

化学反応の分析

反応の種類

ボキシラプレビルは、次のようないくつかの種類の化学反応を受けます。

酸化: 酸化物を形成するために酸素原子が導入されます。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基に置き換えます。

一般的な試薬と条件

ボキシラプレビルの合成で使用される一般的な試薬には、次のものがあります。

シクロプロピルスルホンアミド: 重要な中間体。

フッ素化剤:

保護基: 中間ステップ中に反応性部位を保護するため。

主な生成物

これらの反応から生成される主な生成物は、ボキシラプレビルそのものであり、そのユニークな化学構造と抗ウイルス特性が特徴です .

科学研究への応用

ボキシラプレビルは、次のような幅広い科学研究への応用があります。

化学: プロテアーゼ阻害剤の研究におけるモデル化合物として使用されます。

生物学: ウイルス複製とタンパク質相互作用に対する効果について調査されました。

医学: 主に慢性C型肝炎感染症の治療に使用されます。

科学的研究の応用

Introduction to Voxilaprevir

This compound is a direct-acting antiviral medication primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as an NS3/4A protease inhibitor and is often combined with other antiviral agents, such as velpatasvir and sofosbuvir, to enhance its efficacy against various HCV genotypes. This article explores the applications of this compound in clinical settings, focusing on its effectiveness, safety, and the implications of its use based on recent studies.

Efficacy in Treatment-Naive and Treatment-Experienced Patients

This compound is particularly significant for patients who have previously failed direct-acting antiviral therapies. In a multicenter study involving 746 patients from various European countries, treatment with the combination of this compound, velpatasvir, and sofosbuvir (often referred to as VOX/VEL/SOF) demonstrated a sustained virologic response rate of 95% in patients who had previously been treated with direct-acting antivirals . This indicates that this compound serves as an effective salvage therapy for those with chronic HCV infections who have not responded to prior treatments.

Real-World Effectiveness

Recent studies have provided insights into the real-world effectiveness of the VOX/VEL/SOF regimen. In one analysis, the treatment was shown to be effective across different patient demographics and HCV genotypes. Key findings include:

- High Sustained Virologic Response : The combination therapy yielded sustained virologic response rates ranging from 80% to 100% across various cohorts .

- Predictors of Treatment Response : Factors such as HCV genotype, presence of cirrhosis, and hepatocellular carcinoma were identified as independent predictors of treatment failure .

Comparison with Other Treatments

In clinical trials comparing VOX/VEL/SOF to other regimens, such as sofosbuvir/velpatasvir alone, this compound has shown comparable or superior efficacy in certain patient populations. For example, in phase 3 trials (POLARIS-2 and POLARIS-3), while an 8-week course of VOX/VEL/SOF did not establish noninferiority to a 12-week regimen of sofosbuvir/velpatasvir, it still provided substantial efficacy in patients with genotype 3 HCV .

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events reported include:

- Gastrointestinal Issues : Nausea and diarrhea were more frequently reported among patients receiving this compound-containing regimens .

- Other Side Effects : Headaches and fatigue were also noted but occurred at low rates of treatment discontinuation (0%-1%) due to adverse effects .

Case Study 1: Treatment-Experienced Patient Cohort

A cohort study analyzed the effectiveness of VOX/VEL/SOF in a group of treatment-experienced patients with chronic HCV. This study highlighted that despite previous treatment failures, the majority achieved a sustained virologic response after re-treatment with this combination therapy.

Case Study 2: Genotype-Specific Outcomes

Another case series focused on patients infected with HCV genotype 1a and 3. It was observed that while overall response rates were high, genotype-specific outcomes varied significantly; for instance, patients with genotype 1a had lower response rates compared to those with other genotypes .

類似化合物との比較

Similar Compounds

Grazoprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

Simeprevir: A similar compound with a different chemical structure but similar mechanism of action.

Paritaprevir: Also targets the NS3/4A protease but has different pharmacokinetic properties.

Uniqueness of Voxilaprevir

This compound stands out due to its potent antiviral activity across multiple HCV genotypes and its ability to overcome resistance-associated substitutions. Its combination with sofosbuvir and velpatasvir in Vosevi provides a comprehensive treatment option for patients who have failed previous therapies .

生物活性

Voxilaprevir (VOX) is a potent, oral direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as a protease inhibitor targeting the NS3/4A protease of HCV, and it is often combined with other antiviral agents such as sofosbuvir (SOF) and velpatasvir (VEL) to enhance therapeutic efficacy. This article discusses the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical outcomes based on diverse research findings.

This compound inhibits the NS3/4A protease, which is essential for the replication of HCV. By blocking this enzyme, VOX prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism is crucial in managing HCV infections, especially in patients who have previously failed other treatments.

Antiviral Activity

The antiviral activity of this compound has been evaluated through various studies, showcasing its effectiveness across different HCV genotypes. Key findings include:

- Efficacy Against Different Genotypes : In vitro studies demonstrate that VOX exhibits potent activity against HCV genotypes 1 to 6, with effective concentrations (EC50) ranging from 0.2 to 6.6 nM for clinical isolates .

- Resistance Profile : this compound shows a favorable resistance profile compared to other protease inhibitors. It maintains efficacy against several resistance-associated substitutions (RASs) commonly encountered in HCV genotypes 1a and 1b .

Phase III Trials

The efficacy of this compound has been established through several pivotal Phase III trials, including POLARIS-1, POLARIS-2, POLARIS-3, and POLARIS-4. These trials assessed the combination of SOF/VEL/VOX in patients with chronic HCV who had previously failed direct-acting antiviral therapies.

Summary of POLARIS Trials

| Trial Name | Population Description | SVR Rate (%) | Duration of Treatment |

|---|---|---|---|

| POLARIS-1 | DAA-experienced patients with HCV genotypes 1-6 | 96 | 12 weeks |

| POLARIS-4 | Patients with prior SOF therapy without NS5A inhibitors | 96 | 12 weeks |

| POLARIS-2 | Treatment-naive patients with various HCV genotypes | 98 | 12 weeks |

| POLARIS-3 | Patients with compensated cirrhosis | 91 | 12 weeks |

The overall sustained virologic response (SVR) rates across these trials indicate that VOX is highly effective as a salvage therapy for patients who have previously failed treatment .

Real-World Effectiveness

Recent studies have also evaluated the real-world effectiveness of SOF/VEL/VOX in diverse patient populations. An integrative analysis involving three large cohorts revealed:

- Overall SVR Rate : The treatment achieved an SVR rate of approximately 95% among patients re-treated after DAA failure.

- Predictors of Treatment Response : Factors such as hepatocellular carcinoma onset, cirrhosis, and specific HCV genotypes were identified as independent negative predictors for treatment response .

Safety Profile

The safety and tolerability of this compound have been assessed in clinical trials and real-world settings. Common adverse events reported include:

- Fatigue

- Headache

- Nausea

- Diarrhea

The incidence of serious adverse events leading to discontinuation was low (0.2%) across studies . The overall safety profile indicates that VOX is well-tolerated among most patients.

Case Study: Treatment-Naive Patients

A retrospective study analyzed the outcomes of treatment-naive patients receiving SOF/VEL/VOX. The results showed that all patients achieved SVR within a treatment duration of 12 weeks, highlighting the regimen's effectiveness in previously untreated individuals .

Case Study: DAA-Failure Patients

Another case study focused on patients who had previously failed DAA therapies. Among these patients, those treated with SOF/VEL/VOX demonstrated significant improvements in liver function tests alongside high SVR rates, emphasizing the compound's role as an effective salvage therapy .

特性

IUPAC Name |

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLZLWXUBZHSL-FZNJKFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027947 | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1535212-07-7 | |

| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxilaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXILAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。